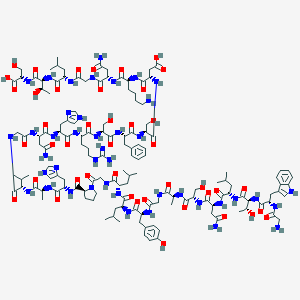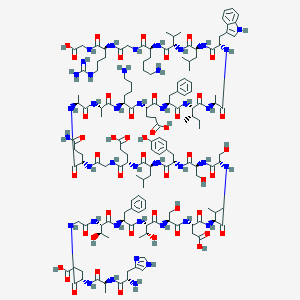
Galanin (1-30) (human)
Übersicht
Beschreibung
Galanin (1-30) (human) is an endogenous peptide with multiple endocrine, metabolic, and behavioral effects . It has been shown to have an action on intestinal smooth muscle, insulin and somatostatin release, and synaptic neurotransmission .
Synthesis Analysis
The synthesis of Galanin (1-30) (human) is a complex process. There are several papers that discuss the total synthesis of human galanin-like peptide .Molecular Structure Analysis
Structural analyses reveal that the human galanin precursor is 104 amino acid (aa) residues in length, consisting of a mature galanin peptide (aa 33-62), and galanin message-associated peptide (GMAP; aa 63-104) at the C-terminus .Chemical Reactions Analysis
Galanin (1-30), human is a 30-amino acid neuropeptide, and acts as an agonist of GalR1 and GalR2 receptors . It has been shown to have an action on intestinal smooth muscle, insulin and somatostatin release, and synaptic neurotransmission .Physical And Chemical Properties Analysis
The molecular formula of Galanin (1-30) (human) is C139H210N42O43 and its molecular weight is 3157.4 g/mol .Wissenschaftliche Forschungsanwendungen
Regulation der neuroendokrinen Achse
Galanin ist ein Neurohormon und Neurotransmitter, der vielseitige physiologische Rollen für die neuroendokrine Achse spielt . Es reguliert die Nahrungsaufnahme, den Insulinspiegel und die Somatostatin-Freisetzung . Es wird im zentralen Nervensystem exprimiert, einschließlich Hypothalamus, Hypophyse und Rückenmark .
Rückenmarksfunktion
Galanin wird im Rückenmark exprimiert und kolokalisiert mit anderen neuronalen Peptiden innerhalb von Neuronen . Das Galanin-Botschafts-assoziierte Peptid (GMAP) scheint unterschiedliche biologische Wirkungen auf die Anti-Pilz-Aktivität und den Flexorreflex des Rückenmarks zu haben .
Stoffwechselwirkungen
Galanin hat mehrere endokrine und metabolische Wirkungen . Es wurde gezeigt, dass es eine Wirkung auf die glatte Darm-Muskulatur, Insulin und die Somatostatin-Freisetzung hat .
Synaptische Neurotransmission
Galanin spielt auch eine Rolle bei der synaptischen Neurotransmission
Wirkmechanismus
Target of Action
Galanin (1-30) (human), also known as CID 16133823, is an endogenous peptide that primarily targets the Galanin Receptor 1 (GalR1) and Galanin Receptor 2 (GalR2) . These receptors are part of the G-protein coupled receptor family and play a crucial role in various endocrine, metabolic, and behavioral effects .
Mode of Action
Galanin (1-30) (human) acts as an agonist for the GalR1 and GalR2 receptors . This means it binds to these receptors and activates them, leading to a series of intracellular events. It has been shown to have an action on intestinal smooth muscle, insulin and somatostatin release, and synaptic neurotransmission .
Biochemical Pathways
Upon activation of the GalR1 and GalR2 receptors, Galanin (1-30) (human) influences several biochemical pathways. These include the regulation of intestinal smooth muscle contraction , modulation of insulin and somatostatin release , and alteration of synaptic neurotransmission . The exact downstream effects of these pathways can vary depending on the specific cellular context and the presence of other signaling molecules.
Result of Action
The activation of GalR1 and GalR2 receptors by Galanin (1-30) (human) leads to various molecular and cellular effects. These include the contraction of intestinal smooth muscle, modulation of insulin and somatostatin release, and changes in synaptic neurotransmission . These effects can have significant impacts on physiological processes such as digestion, glucose homeostasis, and neuronal communication.
Safety and Hazards
When handling Galanin (1-30) (human), it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
There are several future directions for research on Galanin (1-30) (human). For example, therapeutic interventions targeting galanin, spexin and/or kisspeptin signalling pathways could contribute to the treatment of conditions ranging from obesity to mood disorders . Further study of therapeutic agents targeting the signalling pathways of these bioactive peptides could identify a possible role for these in the management of type 2 diabetes mellitus, obesity, and behavioural and mood disorders .
Biochemische Analyse
Biochemical Properties
Galanin (1-30) (human) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as an agonist of GalR1 and GalR2 receptors, with Ki values of both 1 nM . These interactions influence a range of biochemical processes, including the contraction of intestinal smooth muscle and the release of insulin and somatostatin .
Cellular Effects
The effects of Galanin (1-30) (human) on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with Alzheimer’s disease .
Molecular Mechanism
Galanin (1-30) (human) exerts its effects at the molecular level through various mechanisms. It binds to GalR1 and GalR2 receptors, influencing enzyme activation and changes in gene expression . It also displaces 125 I-labeled rat galanin with a Kd of 0.5 nM .
Temporal Effects in Laboratory Settings
It is known that it has long-term effects on cellular function observed in in vitro or in vivo studies .
Transport and Distribution
It is known that it has an impact on its localization or accumulation .
Subcellular Localization
It is known that it has an impact on specific compartments or organelles .
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C139H210N42O43/c1-65(2)38-84(165-121(206)86(40-67(5)6)166-123(208)88(43-75-31-33-79(188)34-32-75)161-106(193)55-151-114(199)70(11)157-131(216)97(59-182)175-127(212)95(49-104(144)191)170-122(207)87(41-68(7)8)173-136(221)112(72(13)186)180-130(215)90(159-105(192)51-141)44-76-52-150-81-27-19-18-26-80(76)81)116(201)154-58-109(196)181-37-23-30-101(181)134(219)172-91(45-77-53-147-63-155-77)120(205)158-71(12)115(200)178-111(69(9)10)135(220)153-57-108(195)162-94(48-103(143)190)126(211)168-92(46-78-54-148-64-156-78)125(210)164-83(29-22-36-149-139(145)146)119(204)174-98(60-183)132(217)167-89(42-74-24-16-15-17-25-74)124(209)176-99(61-184)133(218)171-96(50-110(197)198)128(213)163-82(28-20-21-35-140)118(203)169-93(47-102(142)189)117(202)152-56-107(194)160-85(39-66(3)4)129(214)179-113(73(14)187)137(222)177-100(62-185)138(223)224/h15-19,24-27,31-34,52-54,63-73,82-101,111-113,150,182-188H,20-23,28-30,35-51,55-62,140-141H2,1-14H3,(H2,142,189)(H2,143,190)(H2,144,191)(H,147,155)(H,148,156)(H,151,199)(H,152,202)(H,153,220)(H,154,201)(H,157,216)(H,158,205)(H,159,192)(H,160,194)(H,161,193)(H,162,195)(H,163,213)(H,164,210)(H,165,206)(H,166,208)(H,167,217)(H,168,211)(H,169,203)(H,170,207)(H,171,218)(H,172,219)(H,173,221)(H,174,204)(H,175,212)(H,176,209)(H,177,222)(H,178,200)(H,179,214)(H,180,215)(H,197,198)(H,223,224)(H4,145,146,149)/t70-,71-,72+,73+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSXZYWGVAQSHI-RUKUCZSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C139H210N42O43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583203 | |
| Record name | PUBCHEM_16133823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3157.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119418-04-1 | |
| Record name | PUBCHEM_16133823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















